molecular formula C10H16N2S B14370841 5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine CAS No. 89996-31-6

5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine

Cat. No.: B14370841
CAS No.: 89996-31-6
M. Wt: 196.31 g/mol
InChI Key: HJJKEUSETSQDDL-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine is a heterocyclic compound that contains a thiazine ring substituted with a methyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of a base to form the thiazine ring. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-1,3-thiazine: Lacks the methyl group at the 5-position.

    5-Methyl-1,3-thiazine: Lacks the piperidine ring.

    2-(Piperidin-1-yl)-6H-1,3-thiazine: Similar structure but may have different substituents.

Uniqueness

5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine is unique due to the presence of both the methyl group and the piperidine ring, which can influence its chemical reactivity and biological activity. This combination of structural features may confer specific properties that are not observed in similar compounds.

Properties

CAS No.

89996-31-6

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

5-methyl-2-piperidin-1-yl-6H-1,3-thiazine

InChI

InChI=1S/C10H16N2S/c1-9-7-11-10(13-8-9)12-5-3-2-4-6-12/h7H,2-6,8H2,1H3

InChI Key

HJJKEUSETSQDDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(SC1)N2CCCCC2

Origin of Product

United States

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